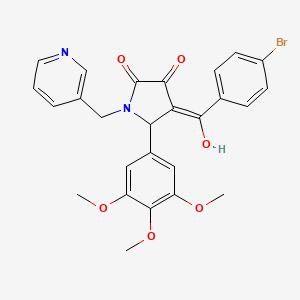![molecular formula C18H17F2N5O2 B5466717 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5466717.png)
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide, commonly known as DAPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPH is a histidine derivative that has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs and therapies.
科学的研究の応用
DAPH has been extensively studied for its potential applications in various fields, including neuroprotection, cancer therapy, and cardiovascular disease. In neuroprotection, DAPH has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer therapy, DAPH has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In cardiovascular disease, DAPH has been shown to reduce oxidative stress and inflammation, which are major risk factors for cardiovascular disease.
作用機序
The mechanism of action of DAPH is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. DAPH has been shown to activate the Nrf2-ARE pathway, which is a key regulator of cellular antioxidant defense. DAPH has also been shown to inhibit the NF-κB pathway, which is a major mediator of inflammation. Additionally, DAPH has been shown to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DAPH has been shown to have potent antioxidant and anti-inflammatory effects in various in vitro and in vivo models. DAPH has been shown to scavenge reactive oxygen species and inhibit lipid peroxidation, which are major contributors to oxidative stress. DAPH has also been shown to reduce the production of inflammatory mediators such as cytokines and chemokines. In addition, DAPH has been shown to have neuroprotective, anticancer, and cardioprotective effects.
実験室実験の利点と制限
One of the major advantages of DAPH is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the development of new drugs and therapies. DAPH is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the major limitations of DAPH is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, the mechanism of action of DAPH is not fully understood, which can make it challenging to design experiments to elucidate its effects.
将来の方向性
There are several future directions for research on DAPH. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of DAPH. Another area of interest is the elucidation of the mechanism of action of DAPH, which can provide insights into its potential therapeutic applications. Additionally, further research is needed to investigate the safety and toxicity of DAPH in vivo, as well as its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the efficacy of DAPH in various disease conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.
合成法
The synthesis of DAPH involves the reaction of 2-(2,4-difluorophenoxy)pyridine-3-carbaldehyde with L-histidine methyl ester hydrochloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield DAPH as a white solid with a high yield. The purity of the compound can be further improved by recrystallization.
特性
IUPAC Name |
(2S)-2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-3-(1H-imidazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2/c19-12-3-4-16(14(20)6-12)27-18-11(2-1-5-23-18)8-24-17(26)15(21)7-13-9-22-10-25-13/h1-6,9-10,15H,7-8,21H2,(H,22,25)(H,24,26)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDZQEAVBNYZKU-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC(=O)C(CC3=CN=CN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC(=O)[C@H](CC3=CN=CN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzodioxol-5-ylacetyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5466634.png)
![2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5466646.png)
![4-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5466654.png)

![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-fluorophenyl)-3-piperidinamine dihydrochloride](/img/structure/B5466658.png)
![4-{[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5466673.png)
![N-(2-ethoxyphenyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5466678.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5466679.png)
![4-[3-(pentafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5466686.png)
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5466694.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5466712.png)
![1-methyl-9-(3-pyridin-3-ylpropanoyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5466723.png)
![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5466724.png)
